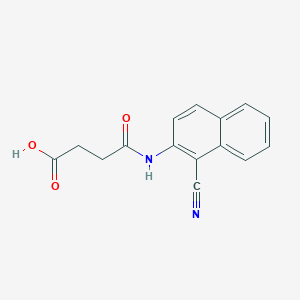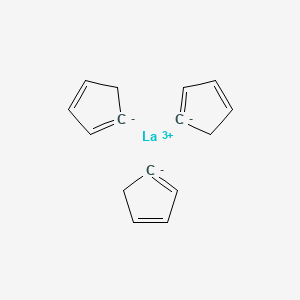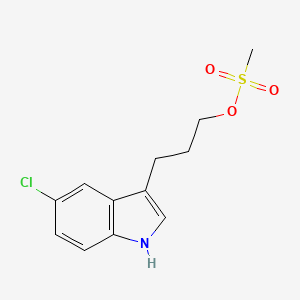
3-(5-chloro-1H-indol-3-yl)propyl methanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-Chloro-1H-indol-3-yl)propyl methanesulfonate is a chemical compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, features a chloro-substituted indole ring attached to a propyl chain, which is further linked to a methanesulfonate group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-chloro-1H-indol-3-yl)propyl methanesulfonate typically involves the following steps:
Starting Material: The synthesis begins with 5-chloroindole, which is commercially available or can be synthesized from indole through chlorination.
Propylation: The 5-chloroindole undergoes a propylation reaction to introduce the propyl chain. This can be achieved using propyl bromide in the presence of a base such as potassium carbonate.
Methanesulfonation: The final step involves the introduction of the methanesulfonate group. This is typically done by reacting the propylated indole with methanesulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
3-(5-Chloro-1H-indol-3-yl)propyl methanesulfonate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group on the indole ring can be substituted with other nucleophiles.
Oxidation and Reduction: The indole ring can undergo oxidation and reduction reactions, leading to different derivatives.
Hydrolysis: The methanesulfonate group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Various substituted indole derivatives.
Oxidation: Oxidized indole products.
Reduction: Reduced indole derivatives.
Hydrolysis: Indole propanol and methanesulfonic acid.
Wissenschaftliche Forschungsanwendungen
3-(5-Chloro-1H-indol-3-yl)propyl methanesulfonate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-(5-chloro-1H-indol-3-yl)propyl methanesulfonate involves its interaction with specific molecular targets. The chloro-substituted indole ring can bind to various receptors and enzymes, modulating their activity. The methanesulfonate group can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Chloroindole: The parent compound without the propyl and methanesulfonate groups.
Indole-3-propionic acid: An indole derivative with a propionic acid group instead of methanesulfonate.
Indole-3-acetic acid: A naturally occurring indole derivative with an acetic acid group.
Uniqueness
3-(5-Chloro-1H-indol-3-yl)propyl methanesulfonate is unique due to the presence of both the chloro and methanesulfonate groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C12H14ClNO3S |
|---|---|
Molekulargewicht |
287.76 g/mol |
IUPAC-Name |
3-(5-chloro-1H-indol-3-yl)propyl methanesulfonate |
InChI |
InChI=1S/C12H14ClNO3S/c1-18(15,16)17-6-2-3-9-8-14-12-5-4-10(13)7-11(9)12/h4-5,7-8,14H,2-3,6H2,1H3 |
InChI-Schlüssel |
OSSQCJUVBKRXMA-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)OCCCC1=CNC2=C1C=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


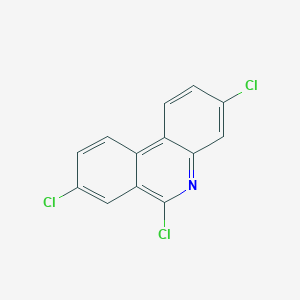

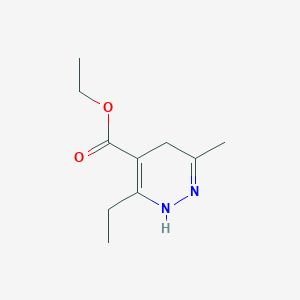

![2-Diethylaminoethyl 4-[(2,5-dioxopyrrolidin-1-yl)methylamino]benzoate](/img/structure/B14013070.png)
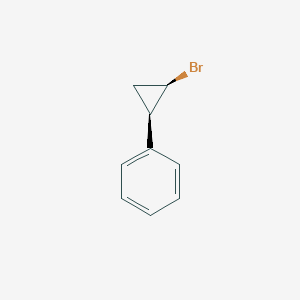

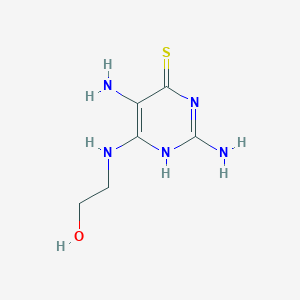


![1-[(4-Methoxy-3-phenylmethoxyphenyl)methyl]-6,7-bis(phenylmethoxy)-3,4-dihydroisoquinoline;hydrochloride](/img/structure/B14013105.png)
